molecular formula C15H11ClO3 B1595247 2-(Benzoyloxymethyl)benzoyl chloride CAS No. 58249-87-9

2-(Benzoyloxymethyl)benzoyl chloride

Cat. No.: B1595247
CAS No.: 58249-87-9
M. Wt: 274.7 g/mol
InChI Key: UDEQFYWNFHWPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzoyloxymethyl)benzoyl chloride is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoyl chloride and is used in various chemical synthesis studies. This compound is known for its reactivity and is often employed in the preparation of other chemical compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzoyloxymethyl)benzoyl chloride can be synthesized from 2-(benzoyloxymethyl)benzoic acid. The synthesis involves the reaction of 2-(benzoyloxymethyl)benzoic acid with thionyl chloride in the presence of pyridine as a catalyst. The reaction is typically carried out in toluene at a temperature of 80°C for about 20 minutes. The product is then purified by recrystallization from petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxymethyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-(benzoyloxymethyl)benzoic acid.

    Reduction: It can be reduced to form the corresponding alcohol derivative.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound from 2-(benzoyloxymethyl)benzoic acid.

    Pyridine: Acts as a catalyst in the synthesis reaction.

    Water: Used in hydrolysis reactions to convert the compound to its acid form.

Major Products Formed

    2-(Benzoyloxymethyl)benzoic Acid: Formed through hydrolysis.

    Substituted Benzoyl Derivatives: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

2-(Benzoyloxymethyl)benzoyl chloride is used in several scientific research applications, including:

    Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Biological Studies: It can be used to modify biological molecules for research purposes.

    Pharmaceutical Research: It is employed in the synthesis of potential pharmaceutical agents.

    Industrial Applications: Used in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler acyl chloride used in similar chemical reactions.

    2-(Hydroxymethyl)benzoyl Chloride: A related compound with a hydroxymethyl group instead of a benzoyloxymethyl group.

    Benzyl Benzoate: An ester of benzyl alcohol and benzoic acid, used in different applications.

Uniqueness

2-(Benzoyloxymethyl)benzoyl chloride is unique due to its benzoyloxymethyl group, which provides different reactivity and properties compared to simpler acyl chlorides like benzoyl chloride. This unique structure allows it to be used in specific synthetic applications where other acyl chlorides may not be suitable .

Properties

IUPAC Name

(2-carbonochloridoylphenyl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEQFYWNFHWPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206980
Record name 2-((Benzoyloxy)methyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-87-9
Record name 2-[(Benzoyloxy)methyl]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58249-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Benzoyloxy)methyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Benzoyloxy)methyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(benzoyloxy)methyl]benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzoyloxymethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-(Benzoyloxymethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-(Benzoyloxymethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-(Benzoyloxymethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-(Benzoyloxymethyl)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Benzoyloxymethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.